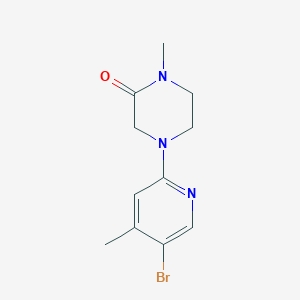

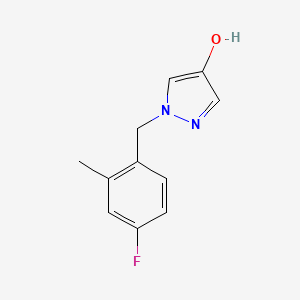

1-(3-硝基苄基)-1H-吡唑-4-醇

描述

3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3. In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Molecular Structure Analysis

The molecular formula of 3-Nitrobenzyl alcohol is C7H7NO3. The molecular weight is 153.14 g/mol . The IUPAC name is (3-nitrophenyl)methanol .

科学研究应用

Substrate for Cytosolic Alcohol Dehydrogenase

1-(3-Nitrobenzyl)-1H-pyrazol-4-ol: serves as an excellent substrate for cytosolic alcohol dehydrogenase, an enzyme that plays a crucial role in the metabolism of alcohols within the cell . This application is significant in biochemical research where understanding the metabolism of various compounds is essential.

Matrix for Fast-Atom Bombardment Mass Spectrometry

The compound is employed as a matrix in fast-atom bombardment (FAB) mass spectrometry . FAB is a technique used to analyze non-volatile compounds in mass spectrometry, and the choice of matrix can significantly affect the quality of the results.

Isolation of Palmitylated Peptide Fragments

Researchers have used 1-(3-Nitrobenzyl)-1H-pyrazol-4-ol in the isolation of palmitylated peptide fragments from proteins such as bovine rhodopsin . This application is crucial for studying post-translational modifications of proteins.

Characterization by Mass Spectrometry

The compound has been utilized in the characterization of isolated peptides by mass spectrometry . Mass spectrometry is a powerful analytical technique used for identifying and quantifying molecules in complex mixtures, and the compound aids in this process.

Liquid Matrix for Fast Atom Bombardment

It serves as a liquid matrix for fast atom bombardment, a method used in mass spectrometry to ionize non-volatile molecules . This application is particularly useful in the analysis of large biomolecules.

Doping Agent in Electrospray Ionization

In electrospray ionization, 1-(3-Nitrobenzyl)-1H-pyrazol-4-ol is doped into low surface tension spray solvents to increase analyte charging . This enhances the detection and analysis of the analyte in mass spectrometry.

Research on Alcohol Metabolism

The compound’s role as a substrate for alcohol dehydrogenase makes it valuable for research on alcohol metabolism and its associated disorders . This can lead to a better understanding of diseases such as alcoholism and its treatment.

安全和危害

未来方向

Light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) has been reported as a photoclick reaction via primary amines as a direct click handle, to rapid and modular functionalization of diverse small molecules and native biomolecules . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

作用机制

Target of Action

Similar compounds, such as 1,2,3-triazoles, have been found to interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility .

Mode of Action

It’s known that benzyl cations, which could be formed from this compound, are highly reactive intermediates in various chemical reactions . They typically react via an SN2 pathway for primary benzylic halides, and an SN1 pathway for secondary and tertiary benzylic halides .

Biochemical Pathways

Similar compounds, such as 1,2,3-triazoles, have been found to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Pharmacokinetics

Similar compounds, such as 1,2,3-triazoles, have been found to have immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .

Action Environment

It’s known that the reactivity of benzyl cations, which could be formed from this compound, can be influenced by factors such as the presence of acid and halide ions .

属性

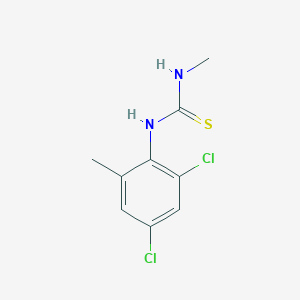

IUPAC Name |

1-[(3-nitrophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-2-1-3-9(4-8)13(15)16/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWVCGUOUHKPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Nitrophenyl)methyl]pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)

![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)